

VVD-214: A Technical Guide to Target Engagement and Validation

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Compound of Interest

Compound Name: VVD-214

Cat. No.: B15584230

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Introduction

VVD-214 (also known as RO7589831) is a clinical-stage, first-in-class, oral, covalent allosteric inhibitor of Werner syndrome helicase (WRN).^{[1][2]} It operates on the principle of synthetic lethality, demonstrating potent and selective activity against cancers with high microsatellite instability (MSI-H), a condition often arising from deficient DNA mismatch repair (dMMR).^{[3][4]} This technical guide provides an in-depth overview of **VVD-214**'s mechanism of action, target engagement, and the experimental methodologies used for its validation.

Mechanism of Action: Synthetic Lethality in MSI-High Cancers

Werner syndrome helicase is a crucial enzyme in the RECQ helicase family, playing a vital role in DNA repair and maintenance of genomic stability, particularly in the resolution of complex DNA secondary structures that can form during replication.^{[5][6][7]} In cancers with high microsatellite instability, the deficient mismatch repair machinery leads to the accumulation of errors in repetitive DNA sequences, known as microsatellites.^[8] This results in the formation of aberrant DNA structures that stall replication forks.^[8]

WRN helicase is essential for resolving these structures and allowing DNA replication to proceed.^[8] In the absence of functional WRN, these unresolved DNA structures lead to

double-strand breaks, chromosomal fragmentation, and ultimately, cell death.[9][10] **VVD-214** exploits this dependency by covalently binding to a specific cysteine residue (C727) in an allosteric pocket of the WRN helicase domain.[1][11] This binding event locks the enzyme in an inactive conformation, inhibiting its helicase and ATPase activities.[11][12] This targeted inhibition of WRN in MSI-H cells, which are uniquely dependent on its function, while sparing normal, microsatellite-stable (MSS) cells, is the basis of its synthetic lethal effect.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data for **VVD-214**, providing a comparative overview of its potency and efficacy.

Parameter	Value	Cell Line/Assay Conditions	Reference(s)
Biochemical Potency			
WRN Helicase IC50	0.1316 μ M	In vitro helicase assay	[13]
Cellular Potency			
HCT-116 GI50	0.043 μ M	MSI-H colorectal cancer cell line	[13]
SW480 GI50	23.45 μ M	MSS colorectal cancer cell line	[13]
Clinical Efficacy (Phase I)			
Objective Response Rate (ORR)	14%	35 patients with MSI-H tumors	[3]
Disease Control Rate (DCR)	68.8%	32 evaluable patients with MSI-H solid tumors	[3]

Table 1: **VVD-214** In Vitro and Clinical Efficacy Data

Experimental Protocols

This section details the methodologies for key experiments used in the validation of **VVD-214**.

DNA Helicase Unwinding Assay

This assay measures the ability of **VVD-214** to inhibit the DNA unwinding activity of WRN helicase. A common method is a fluorescence-based assay.

- Principle: A double-stranded DNA substrate is designed with a fluorophore on one strand and a quencher on the complementary strand in close proximity, resulting in low fluorescence. Upon unwinding by WRN helicase, the strands separate, leading to an increase in fluorescence.
- Materials:
 - Recombinant human WRN helicase
 - Custom-synthesized fluorescently labeled DNA substrate (e.g., with FAM and a corresponding quencher like Dabcyl)
 - Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
 - ATP solution
 - **VVD-214** in DMSO
 - 96- or 384-well microplates
 - Fluorescence plate reader
- Procedure:
 - Prepare serial dilutions of **VVD-214** in assay buffer.
 - In a microplate, add the DNA substrate, WRN helicase, and the **VVD-214** dilutions.
 - Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow for inhibitor binding.

- Initiate the unwinding reaction by adding ATP to each well.
- Immediately begin monitoring the fluorescence intensity over time using a plate reader.
- Calculate the rate of DNA unwinding for each **VVD-214** concentration.
- Plot the unwinding rate as a function of inhibitor concentration to determine the IC50 value.

Chemoproteomics for Target Engagement

Chemoproteomics is used to identify the direct cellular targets of covalent inhibitors like **VVD-214**.

- Principle: A chemical probe version of **VVD-214**, typically containing a "clickable" handle like an alkyne group, is used to treat cells. The probe covalently binds to its targets. After cell lysis, the probe-bound proteins are "clicked" to a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.
- Materials:
 - Alkyne-modified **VVD-214** probe
 - MSI-H and MSS cancer cell lines
 - Cell lysis buffer
 - Biotin-azide tag
 - Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate)
 - Streptavidin beads
 - Trypsin for protein digestion
 - LC-MS/MS instrumentation
- Procedure:

- Treat cultured MSI-H and MSS cells with the alkyne-**VVD-214** probe or DMSO as a control.
- Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the probe-labeled proteins.
- Enrich the biotinylated proteins using streptavidin beads.
- Wash the beads extensively to remove non-specifically bound proteins.
- Elute the bound proteins and digest them into peptides using trypsin.
- Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the **VVD-214** probe.
- Competitive binding experiments, where cells are pre-treated with **VVD-214** before adding the probe, can be used to confirm specific target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to confirm target engagement in a cellular context.

- Principle: The binding of a ligand, such as **VVD-214**, to its target protein, WRN, can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or In-Cell Western. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
- Materials:
 - MSI-H cancer cell lines
 - **VVD-214**
 - Cell lysis buffer
 - PCR tubes or 96-well plates

- Thermal cycler
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Anti-WRN antibody
- Procedure:
 - Treat cells with **VVD-214** or vehicle control.
 - Aliquot the cell lysates into PCR tubes or a 96-well plate.
 - Heat the samples across a range of temperatures in a thermal cycler.
 - Centrifuge the samples to pellet aggregated proteins.
 - Collect the supernatant containing the soluble protein fraction.
 - Analyze the amount of soluble WRN in each sample by Western blot using an anti-WRN antibody.
 - Quantify the band intensities and plot the fraction of soluble WRN as a function of temperature to generate melting curves for both the treated and untreated samples.
 - A rightward shift in the melting curve for the **VVD-214**-treated sample indicates target stabilization and engagement.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are used to assess the in vivo anti-tumor activity of **VVD-214**.

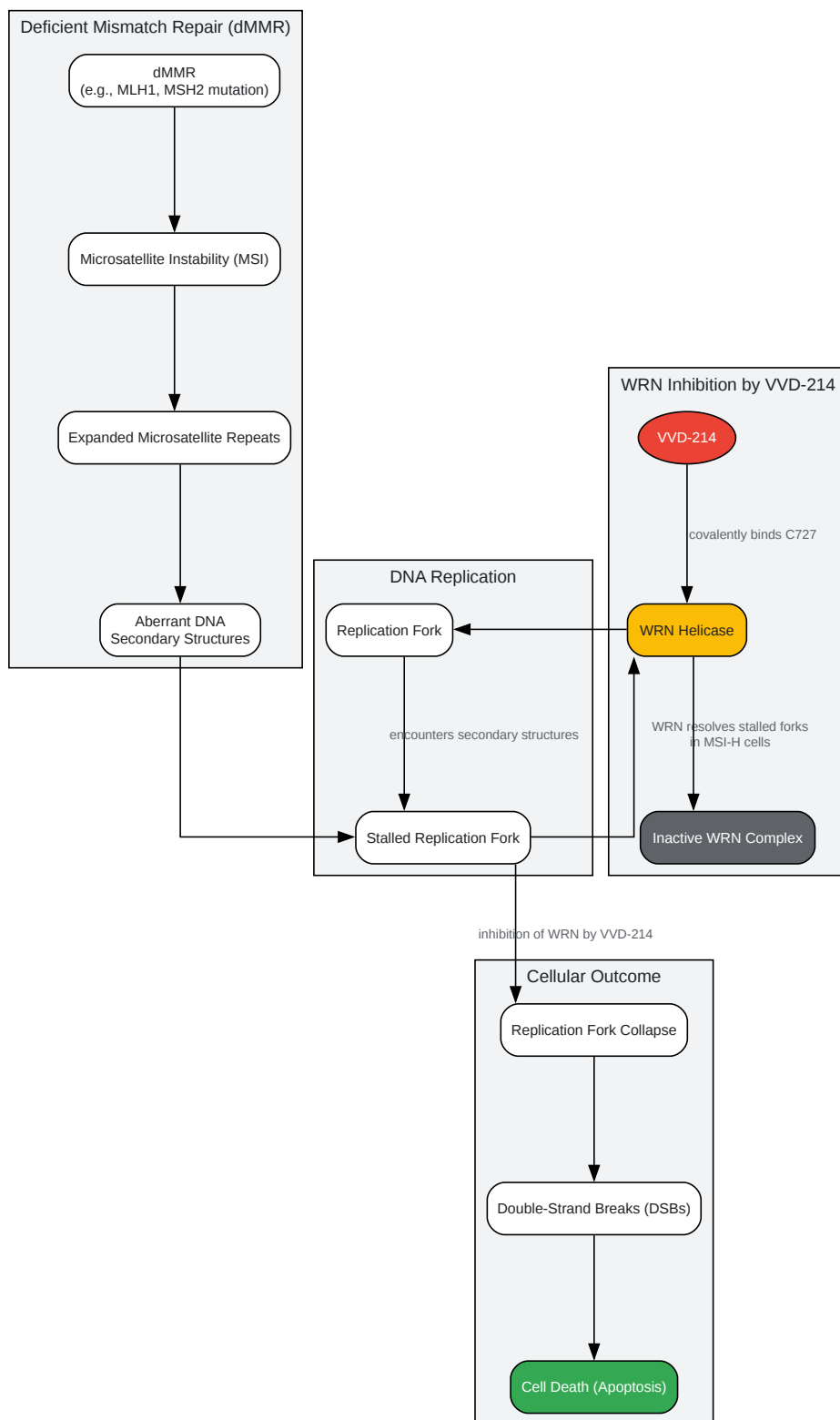
- Principle: PDX models closely mimic the heterogeneity and biology of human tumors. By treating tumor-bearing mice with **VVD-214**, its efficacy in a more clinically relevant setting can be evaluated.

- Materials:
 - Immunodeficient mice (e.g., NOD-SCID)
 - MSI-H patient tumor tissue
 - **VVD-214** formulation for oral administration
 - Vehicle control
 - Calipers for tumor measurement
- Procedure:
 - Implant MSI-H patient tumor fragments subcutaneously into immunodeficient mice.
 - Allow the tumors to grow to a palpable size.
 - Randomize the mice into treatment and control groups.
 - Administer **VVD-214** or vehicle control to the respective groups, typically via oral gavage, according to a predetermined dosing schedule.
 - Measure tumor volume with calipers at regular intervals throughout the study.
 - Monitor the body weight and overall health of the mice.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, biomarker studies).
 - Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of **VVD-214**.

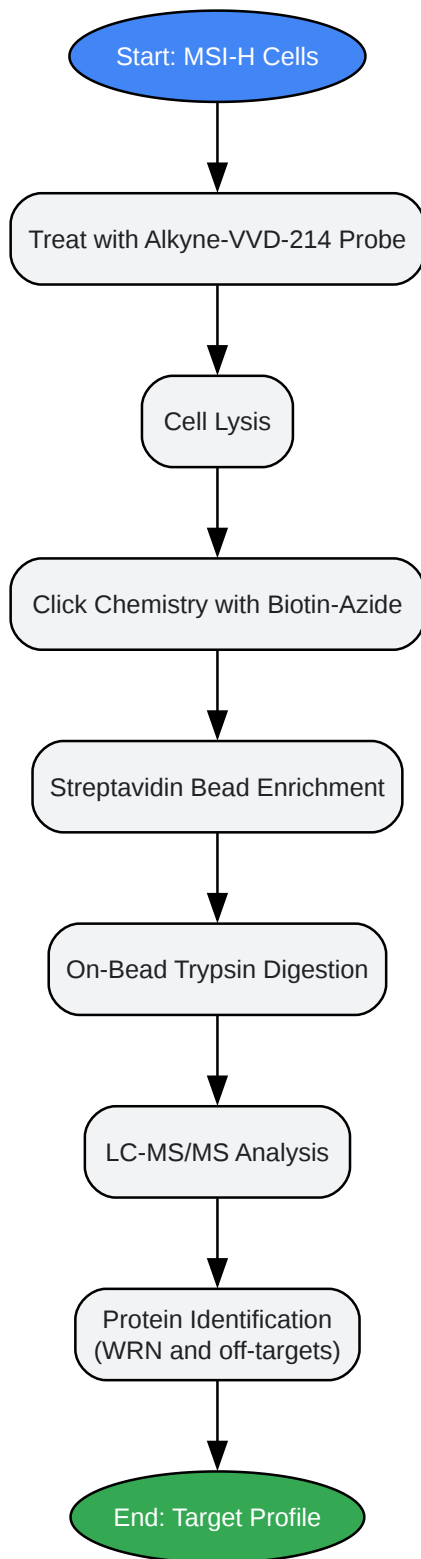
Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to **VVD-214**.

VVD-214 Mechanism of Action in MSI-High Cancer Cells



Chemoproteomics Workflow for VVD-214 Target ID

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